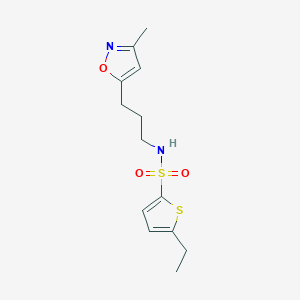

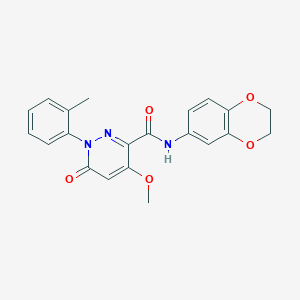

5-ethyl-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2-NH2). They are widely used in medicine for their antibacterial properties .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds . Sulfonamides can be synthesized by the reaction of sulfonyl chlorides with amines .Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be influenced by various factors, including the side-chain substituents . The presence of different substituents can lead to the formation of polymorphs .Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives can be complex and are influenced by various factors, such as the presence of solvents and the type of substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-ethyl-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide” would depend on its specific structure. Factors that could influence these properties include the presence of functional groups and the overall molecular structure .Wissenschaftliche Forschungsanwendungen

Thiophene derivatives like “5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide” have a wide range of applications in scientific research due to their unique chemical properties. Here’s a comprehensive analysis focusing on six distinct applications:

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives are known for their pharmacological properties, including anticancer activities. They can be designed to interact with specific biological targets to inhibit the growth of cancer cells. The structural flexibility of thiophene allows for the synthesis of compounds that can be fine-tuned for selectivity and potency against various cancer cell lines .

Material Science: Organic Semiconductors

In material science, thiophene-based molecules play a crucial role in the development of organic semiconductors. Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This application is particularly important for the advancement of flexible and wearable electronic devices .

Pharmacology: Anti-inflammatory and Antimicrobial Effects

Thiophene compounds exhibit significant anti-inflammatory and antimicrobial effects, making them valuable in the treatment of various inflammatory diseases and infections. The development of new thiophene-based drugs could lead to more effective treatments with fewer side effects .

Chemical Synthesis: Heterocyclization Reactions

The thiophene ring is a key component in heterocyclization reactions, which are essential for the synthesis of various biologically active compounds. These reactions are utilized to create a diverse array of synthetic pathways, enabling the production of a wide range of thiophene derivatives with potential therapeutic applications .

Biological Research: BRD4 Inhibitors

Thiophene sulfonamide derivatives have been studied as inhibitors of the bromodomain and extra-terminal (BET) family proteins, such as BRD4, which are implicated in various human diseases including cancer. By inhibiting BRD4, these compounds can modulate gene expression and show promise as therapeutic agents against diseases like acute myeloid leukemia .

Supramolecular Chemistry: Polymorphism Studies

The study of polymorphism in thiophene derivatives, such as the ability to form different crystalline structures, is important in supramolecular chemistry. Understanding the crystallization mechanisms and supramolecular structures can lead to the development of new materials with desired physical and chemical properties .

Wirkmechanismus

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .

Mode of Action

It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives have been reported to have a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S2/c1-3-12-6-7-13(19-12)20(16,17)14-8-4-5-11-9-10(2)15-18-11/h6-7,9,14H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOCODPADIPWMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCCC2=CC(=NO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)

![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)

![N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B2363899.png)

![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)

![1-(3-Methoxyphenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2363904.png)